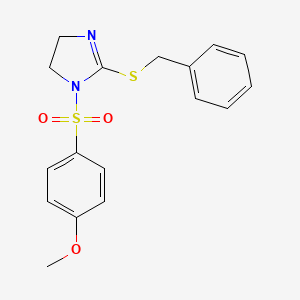

2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)19-12-11-18-17(19)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUMKPVDMSGWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(Benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxybenzenesulfonyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

- The dichlorophenyl group may increase binding affinity to hydrophobic pockets in biological targets compared to the methoxy group .

N-Carbamimidoyl-4-(4-(2,4-Dimethoxybenzylidene)-5-Oxo-2-Phenyl-4,5-Dihydro-1H-Imidazol-1-yl)Benzenesulfonamide :

The addition of a carbamimidoyl group and a benzylidene moiety creates a conjugated system, altering electronic distribution. This compound’s higher basicity (due to the amidine group) contrasts with the target compound’s neutral sulfonamide, affecting solubility and membrane permeability .2-{[(4-Methylphenyl)Methyl]Sulfanyl}-1-(3,4,5-Triethoxybenzoyl)-4,5-Dihydro-1H-Imidazole (CAS 851805-01-1):

The triethoxybenzoyl group introduces steric bulk and electron-donating effects, which may reduce metabolic stability compared to the 4-methoxybenzenesulfonyl group. The methylbenzylsulfanyl substituent also increases hydrophobicity .

Physicochemical Properties

| Compound | Substituents (R1, R2) | Molecular Weight | Key Properties |

|---|---|---|---|

| Target Compound | R1 = 4-MeO-C6H4SO2; R2 = BnS | ~423.5 g/mol | Moderate solubility in DMSO; lipophilic |

| 1-(Benzenesulfonyl)-2-(3,4-Cl2-BnS)-Imidazole | R1 = PhSO2; R2 = 3,4-Cl2-BnS | ~442.3 g/mol | Low aqueous solubility; high LogP |

| 2-(2-Me-BnS)-Imidazole-4,5-Dicarboxylic Acid | R1 = COOH; R2 = 2-Me-BnS | ~322.3 g/mol | High polarity; acidic |

Biological Activity

The compound 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18N2O3S2

- Molecular Weight : 358.45 g/mol

This compound features a benzyl sulfide moiety and a methoxybenzenesulfonyl group, contributing to its unique properties.

Biological Activity Overview

Imidazole derivatives are recognized for a wide range of biological activities, including:

- Antimicrobial Activity : Many imidazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Imidazole derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antitumor Activity : Some imidazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy .

The biological activity of imidazole derivatives often involves modulation of enzyme activities or interaction with biological targets such as receptors. For example, certain imidazoles act as inhibitors of cyclooxygenase (COX) enzymes or lipoxygenase pathways, which are crucial in inflammatory responses .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2a | E. coli | 20 |

| 2b | S. aureus | 25 |

| 2c | B. subtilis | 22 |

| 2d | P. aeruginosa | 19 |

Note: Values represent the diameter of inhibition zones measured in millimeters.

In a study conducted by Jain et al., various imidazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds with substitutions on the imidazole ring showed enhanced activity against multiple bacterial strains compared to standard antibiotics .

Pharmacological Applications

The diverse biological activities associated with imidazole derivatives open avenues for their use in various therapeutic applications:

- Antibiotics : Given their antimicrobial properties, these compounds may serve as alternatives or adjuncts to existing antibiotics.

- Anti-inflammatory Drugs : Their ability to inhibit inflammatory pathways positions them as potential treatments for conditions like arthritis.

- Cancer Therapeutics : The cytotoxic effects observed in certain studies suggest that these compounds could be developed into anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.